molecular formula C28H26N2O4 B2437158 2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 897617-73-1

2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2437158
CAS No.: 897617-73-1
M. Wt: 454.526
InChI Key: HMRNQSWMSGUBJQ-UHFFFAOYSA-N
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Description

2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study explored the metabolism of chloroacetamide herbicides, highlighting the metabolic pathways of compounds with structural elements related to the query compound. These herbicides undergo complex metabolic activation, potentially leading to carcinogenic outcomes. The study's insights into enzymatic metabolism could inform research on similar quinolinone and acetamide derivatives, focusing on their biochemical interactions and potential toxicological profiles (Coleman et al., 2000).

Structural Aspects and Properties of Quinoline-Based Amides

Another study investigated the structural characteristics of quinoline-based amides, similar to the compound . It discussed how interactions with mineral acids affect the physical state and fluorescence properties of these compounds. This research provides a foundation for understanding how similar compounds might be used in material science or as fluorescent markers in biological research (Karmakar et al., 2007).

Synthesis and Potential Antimicrobial Activity

Research on the synthesis of novel quinazolinone derivatives, which share a core structure with quinolinones, demonstrates the potential antimicrobial activity of these compounds. Such studies suggest that similar derivatives could be explored for their efficacy against bacterial and fungal pathogens, opening avenues for pharmaceutical applications (Habib et al., 2013).

Antioxidant Activity of Coordination Complexes

Investigations into coordination complexes involving pyrazole-acetamide derivatives have shown significant antioxidant activity. This line of research indicates that structurally related compounds could be valuable in studying oxidative stress and potential therapeutic applications to mitigate it (Chkirate et al., 2019).

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-19-6-8-20(9-7-19)27(32)24-16-30(25-14-5-18(2)15-23(25)28(24)33)17-26(31)29-21-10-12-22(34-3)13-11-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRNQSWMSGUBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.